spectroscopic analysis (NMR, IR, Mass) of thieno[2,3-b]thiazin-2-one
spectroscopic analysis (NMR, IR, Mass) of thieno[2,3-b]thiazin-2-one
An In-Depth Technical Guide to the Spectroscopic Analysis of the Thieno[2,3-b]thiazin-2-one Core
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Privileged Heterocyclic Scaffold
The thieno[2,3-b]thiazin-2-one scaffold is a bicyclic heterocyclic system of significant and growing interest within the fields of medicinal chemistry and drug development. Its rigid structure, rich electronic properties, and capacity for diverse functionalization make it a "privileged scaffold"—a molecular framework that is recurrently found in active biological agents. Most notably, derivatives of this core have recently been identified as potent and orally available inhibitors of the STIMulator of INterferon Genes (STING) pathway, highlighting their potential in the treatment of inflammatory diseases and interferonopathies.[1]
Unambiguous structural characterization is the bedrock of chemical and pharmaceutical development. For novel compounds built upon the thieno[2,3-b]thiazin-2-one core, a multi-pronged analytical approach is not just recommended, but essential. This guide provides an in-depth exploration of the three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this specific molecular framework. We will delve into the theoretical underpinnings, predictable spectral signatures, and field-proven experimental protocols, offering researchers a robust framework for the confident characterization of this important class of molecules.
Caption: The core chemical structure of thieno[2,3-b]thiazin-2-one.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and bonding of atoms.
Expertise & Experience: Decoding the ¹H NMR Spectrum
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For the unsubstituted thieno[2,3-b]thiazin-2-one core, we anticipate signals corresponding to the protons on the thiophene ring, the methylene (-CH₂-) group in the thiazinone ring, and the amine (-NH-) proton.
-
Thiophene Protons (H-6, H-7): Protons on a thiophene ring typically resonate in the aromatic region, generally between δ 6.5 and 8.0 ppm. In this fused system, the specific chemical shifts will be influenced by the electron-withdrawing effects of the adjacent thiazinone ring. Expect two distinct signals, likely doublets, due to coupling with each other.
-
Methylene Protons (H-3): The protons on the carbon adjacent to the sulfur atom in the thiazinone ring (C3) are expected to appear as a singlet in the range of δ 3.5-4.5 ppm. Their chemical shift is influenced by the adjacent sulfur atom and the nearby amide functionality.
-
Amine Proton (N-H): The amide proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, it is typically observed as a broad singlet between δ 8.0 and 10.0 ppm. This peak will exchange with D₂O, a key confirmatory test.
Table 1: Predicted ¹H NMR Data for the Thieno[2,3-b]thiazin-2-one Core
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| H-6 | ~7.0 - 7.8 | Doublet (d) | ~5-6 | Exact shift depends on substitution. |
| H-7 | ~6.8 - 7.5 | Doublet (d) | ~5-6 | Coupled to H-6. |
| H-3 | ~3.5 - 4.5 | Singlet (s) | N/A | Methylene protons adjacent to sulfur. |
| N-H | ~8.0 - 10.0 | Broad Singlet (br s) | N/A | D₂O exchangeable. Position is variable. |
Authoritative Grounding: Assigning the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon environment produces a single sharp peak.
-
Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 160-175 ppm.[2]
-
Thiophene Carbons (C-4a, C-5, C-6, C-7a): The carbons of the thiophene ring will resonate in the aromatic/heteroaromatic region (δ 110-150 ppm). The two quaternary carbons (C-4a and C-7a) at the ring junction will have different chemical shifts from the two protonated carbons (C-5 and C-6).[3]
-
Methylene Carbon (C-3): The methylene carbon (C-3) adjacent to the sulfur atom is expected in the aliphatic region, typically between δ 30-50 ppm.
Table 2: Predicted ¹³C NMR Data for the Thieno[2,3-b]thiazin-2-one Core
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 (C=O) | ~160 - 175 | Amide carbonyl, most downfield signal. |
| C-4a | ~135 - 150 | Quaternary carbon at ring junction. |
| C-7a | ~130 - 145 | Quaternary carbon at ring junction. |
| C-5 | ~120 - 135 | Protonated thiophene carbon. |
| C-6 | ~115 - 130 | Protonated thiophene carbon. |
| C-3 | ~30 - 50 | Methylene carbon adjacent to sulfur. |
Trustworthiness: A Self-Validating Protocol for NMR Analysis
Caption: A standard workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thieno[2,3-b]thiazin-2-one derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine proton ratios.
-
Structural Assignment: Correlate the processed spectra with the expected structure. For more complex derivatives, advanced 2D NMR experiments like COSY (H-H correlation), HSQC (C-H direct correlation), and HMBC (C-H long-range correlation) are invaluable for unambiguous assignments.[4]
Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: The Vibrational Fingerprint
The IR spectrum of thieno[2,3-b]thiazin-2-one will be dominated by absorptions from the amide group and the thiophene ring.
-
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide.
-
C=O Stretch: A strong, sharp absorption band is the most characteristic signal for this molecule. For a six-membered cyclic amide (a δ-lactam), this band is typically found in the range of 1650-1680 cm⁻¹.[5][6] This is one of the most reliable peaks for confirming the presence of the thiazinone ring.
-
C=C Stretch: Aromatic and heteroaromatic C=C stretching vibrations from the thiophene ring will appear as one or more medium-intensity bands in the 1500-1600 cm⁻¹ region.
-
C-S Stretch: The C-S bond stretch is typically weak and appears in the fingerprint region of the spectrum, usually between 600-800 cm⁻¹.[7]
Table 3: Characteristic IR Absorption Bands for Thieno[2,3-b]thiazin-2-one
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3200 - 3400 | Medium, Sharp |
| C-H Stretch (Aromatic) | Thiophene Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| C=O Stretch | Amide (Lactam) | 1650 - 1680 | Strong, Sharp |
| C=C Stretch | Thiophene Ring | 1500 - 1600 | Medium |
| C-S Stretch | Thiophene/Thiazine | 600 - 800 | Weak |
Trustworthiness: Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the analysis of solid or liquid samples with minimal preparation.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Part 3: Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Authoritative Grounding: Molecular Ion and Fragmentation
For the unsubstituted thieno[2,3-b]thiazin-2-one (C₆H₅NOS₂), the exact molecular weight is approximately 171.98 Da.
-
Molecular Ion (M⁺•): In Electron Ionization (EI-MS), a distinct molecular ion peak should be observed at m/z ≈ 172.
-
Isotopic Pattern: A key confirmatory feature will be the M+2 peak. Due to the natural abundance of the ³⁴S isotope (~4.2%), the presence of two sulfur atoms will result in a significant M+2 peak with an intensity of approximately 8-9% relative to the molecular ion peak.
-
High-Resolution MS (HRMS): Techniques like ESI-TOF allow for the determination of the molecular formula with high precision. An observed mass of 171.9812 (for [M+H]⁺, C₆H₆NOS₂⁺) would confirm the elemental composition.[8]
Expertise & Experience: Predicting the Fragmentation Pathway
Under the high-energy conditions of EI-MS, the molecular ion will fragment in predictable ways, providing a structural fingerprint.
Caption: Plausible fragmentation pathways for the core structure in EI-MS.
-
Loss of Carbon Monoxide: A very common fragmentation for lactams and esters is the neutral loss of carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z 144.[9]
-
Ring Cleavage: Cleavage of the thiazinone ring can occur. For instance, the loss of a thioformaldehyde radical (•CH₂S, 46 Da) could lead to a fragment at m/z 126.
-
Formation of Thienyl Cations: Further fragmentation can lead to characteristic ions from the stable thiophene ring, such as the thienyl cation at m/z 83.
Table 4: Predicted Key Ions in the Mass Spectrum of Thieno[2,3-b]thiazin-2-one
| m/z Value | Proposed Identity | Notes |
|---|---|---|
| 172 | [M]⁺• | Molecular Ion |
| 174 | [M+2]⁺• | Isotope peak due to two ³⁴S atoms |
| 144 | [M - CO]⁺• | Loss of carbon monoxide |
| 126 | [M - CH₂S]⁺• | Cleavage of the thiazinone ring |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
Trustworthiness: Protocol for ESI-HRMS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
-
Mass Determination: The instrument software will calculate the exact mass of the detected ion. Compare this experimental mass to the theoretical mass for the expected molecular formula (e.g., C₆H₆NOS₂⁺ for the protonated parent compound). A mass accuracy of <5 ppm provides high confidence in the assigned formula.
Conclusion
The structural elucidation of the thieno[2,3-b]thiazin-2-one core and its derivatives is a systematic process built on the synergistic application of NMR, IR, and MS. IR spectroscopy provides a rapid confirmation of key functional groups, particularly the defining amide carbonyl. Mass spectrometry confirms the molecular weight, and its high-resolution variant provides an unambiguous molecular formula. Finally, NMR spectroscopy delivers the definitive proof of structure, mapping out the complete atomic connectivity. By understanding the predicted spectral signatures outlined in this guide and employing the robust protocols described, researchers can confidently and efficiently characterize novel molecules based on this medicinally vital scaffold, accelerating the journey from synthesis to application.
References
- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]. (2022). MDPI.
- Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. (2012). Cairo University.
- Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (2010). MDPI.
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2025). MDPI.
- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). Iraqi National Journal of Chemistry.
-
Discovery of the thieno[2,3-b][8][10]thiazin-2(3H)-one STING inhibitors. (2026). PubMed. Available at:
- Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (2025). ResearchGate.
- 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.
- Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). (n.d.). International Journal of PharmTech Research.
- Novel enaminone derived from thieno [2,3-b] thiene: Synthesis, x-ray crystal structure, HOMO, LUMO, NBO analyses and biological activity. (n.d.). PMC.
-
Synthesis and characterization of Thiophene fused arylbenzo[8][11]thieno[2,3- d]thiazole derivatives. (2023). Journal of Physics: Conference Series. Available at:
- 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.
- Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (2010). Semantic Scholar.
-
Discovery of the thieno[2,3-b][8][10]thiazin-2(3H)-one STING inhibitors. (2026). ResearchGate. Available at:
- 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (2025). ResearchGate.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). International Journal of Organic Chemistry.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- 13C NMR Chemical Shift. (n.d.). Oregon State University.
- INFRARED SPECTRA OF PHENOTHIAZINES. (n.d.). Kuwait University.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PMC.
- Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica.
Sources
- 1. Discovery of the thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. article.sapub.org [article.sapub.org]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
